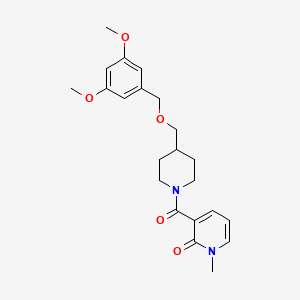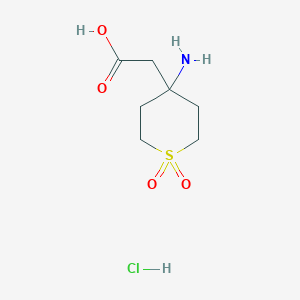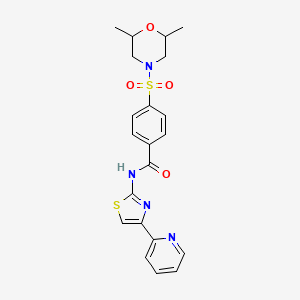
3-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H28N2O5 and its molecular weight is 400.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis
- Asymmetric Benzylation : This compound has been used in the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, which is a crucial step in the synthesis of biologically active compounds containing a chiral 3-benzylpiperidine backbone. The method provides moderate enantioselectivity and uses mild reaction conditions (Wang, Zhao, Xue, & Chen, 2018).
Synthesis of Potential Ligands
- Dopamine D_4 Receptor Ligands : The synthesis of 3-(4-Hydrobenzyl)-8,9-dimethoxy-1,2,3,4-tetrahydrochromenopyridin-5-one, a potential dopamine D_4 receptor ligand, has been achieved using 3,4-dimethoxyphenol and methyl 4-oxo-3-piperidinecarboxylate hydrochloride (Y. Duan-zhi, 2005).
Antitumor Activity
- Novel Asymmetric Piperidin-4-one Derivatives : 3,5-Bis(arylidene)piperidin-4-one derivatives (BAPs), which exhibit antitumor activity due to their α,β-unsaturated ketone structural characteristics, have been synthesized. Some of these derivatives are characterized by NMR and FT-IR spectroscopies, and they display potential cytotoxicity towards various human cell lines (Yao, Li, Wang, Hou, Meng, & Yan, 2018).
Receptor Studies
- Dual Dopamine and Serotonin Receptor Activity : Certain derivatives have been synthesized and found to have a dual dopamine D2 and serotonin 5-HT1A receptor profile, which is significant for the development of novel therapeutics in the field of neurology and psychiatry (Ullah, Altaf, Mansha, & Ba-Salem, 2015).
Crystallography and Molecular Structure
- Crystal Structure Analysis : Studies on the crystal structures of related compounds help in understanding the conformational flexibility and molecular packing in crystals. This is crucial for the design and synthesis of new materials with specific properties (Kuleshova & Khrustalev, 2000).
Miscellaneous Applications
- Pharmacological Properties of Sila-Analogues : Research into the sila-analogues of σ ligands of the spiro[indane-1,4‘-piperidine] type, which includes studies on their syntheses, structures, and pharmacological properties (Tacke, Handmann, Bertermann, Burschka, Penka, & Seyfried, 2003).
properties
IUPAC Name |
3-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-23-8-4-5-20(21(23)25)22(26)24-9-6-16(7-10-24)14-29-15-17-11-18(27-2)13-19(12-17)28-3/h4-5,8,11-13,16H,6-7,9-10,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKXPFOGUCDHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)COCC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-N'-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2862426.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide](/img/structure/B2862430.png)
![6-methyl-N-(4-pyridylmethyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2862431.png)

![1-methyl-5-[(2-methylbenzyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2862435.png)

![2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one](/img/structure/B2862439.png)

![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2862441.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2862443.png)

![N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2862446.png)

![Benzyl 2-[(4-tert-butyl-2-oxopyrrolidin-3-yl)formamido]acetate](/img/structure/B2862449.png)